molecular formula C19H22ClN3O B2503366 N-(1-Benzylpiperidin-3-yl)-2-chloro-N-methylpyridine-4-carboxamide CAS No. 2017889-59-5

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-methylpyridine-4-carboxamide

Cat. No.: B2503366
CAS No.: 2017889-59-5
M. Wt: 343.86
InChI Key: CUTOCVCLRURTOB-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-methylpyridine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzylpiperidin-3-yl)-2-chloro-N-methylpyridine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1-benzylpiperidine.

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the chlorinated pyridine derivative and N-methylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on neurotransmitter systems.

    Medicine: Explored as a candidate for the development of drugs targeting neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It may act as an inhibitor of enzymes such as acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

  • N-(1-Benzylpiperidin-3-yl)-3-methyl-2H-indazol-5-amine
  • N-(1-Benzylpiperidin-3-yl)methyl)-2-chloroacetamide

Comparison:

  • N-(1-Benzylpiperidin-3-yl)-2-chloro-N-methylpyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct pharmacological properties.
  • N-(1-Benzylpiperidin-3-yl)-3-methyl-2H-indazol-5-amine has a different core structure (indazole vs. pyridine), leading to variations in biological activity.
  • N-(1-Benzylpiperidin-3-yl)methyl)-2-chloroacetamide differs in the nature of the amide linkage and the position of the chlorine atom, affecting its reactivity and potential applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-chloro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22(19(24)16-9-10-21-18(20)12-16)17-8-5-11-23(14-17)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTOCVCLRURTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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